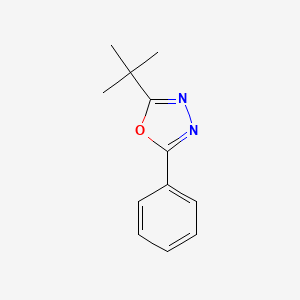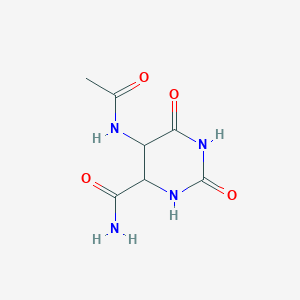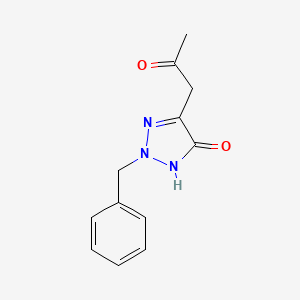
3-Quinolinecarboxaldehyde, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as an ethyl group, a hydroxyl group, an oxo group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinoline-2,4-dione derivative, while reduction of the oxo group may produce a dihydroquinoline derivative .
Scientific Research Applications
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a carboxylate group instead of a carbaldehyde group.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Contains a carboxamide group, offering different reactivity and applications.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Features a carboxylic acid group, which influences its solubility and reactivity.
Uniqueness: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the presence of the ethyl group and the carbaldehyde group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
65740-50-3 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-2-oxoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)11(15)9(7-14)12(13)16/h3-7,15H,2H2,1H3 |
InChI Key |
BLCBANRNSXYIEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)

![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)




![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)




